Benzamide, 4-chloro-N-(4,6-dimethyl-2-pyridinyl)-
CAS No.: 94843-58-0
Cat. No.: VC14701717
Molecular Formula: C14H13ClN2O
Molecular Weight: 260.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94843-58-0 |
|---|---|
| Molecular Formula | C14H13ClN2O |
| Molecular Weight | 260.72 g/mol |
| IUPAC Name | 4-chloro-N-(4,6-dimethylpyridin-2-yl)benzamide |
| Standard InChI | InChI=1S/C14H13ClN2O/c1-9-7-10(2)16-13(8-9)17-14(18)11-3-5-12(15)6-4-11/h3-8H,1-2H3,(H,16,17,18) |
| Standard InChI Key | IBFQYTJRKGAZSP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₄H₁₃ClN₂O and a molecular weight of 260.72 g/mol . Its structure comprises:
-
A 4-chlorobenzamide moiety.
-
A 4,6-dimethylpyridin-2-yl group as the amine substituent.
Spectroscopic Characterization
-
IR Spectroscopy: Key peaks include N–H stretching (~3200 cm⁻¹), C=O stretching (~1660 cm⁻¹), and aromatic C–Cl vibrations (~750 cm⁻¹) .
-
NMR Data:
Crystallographic Insights
While direct crystallographic data for this compound is limited, related benzamide derivatives exhibit intramolecular N–H⋯N hydrogen bonds and synperiplanar conformations between thiocarbonyl and pyridine groups, suggesting similar stabilization mechanisms .
Synthesis and Optimization
General Synthetic Route
The compound is typically synthesized via amide coupling:
-
Step 1: React 4-chlorobenzoyl chloride with 4,6-dimethyl-2-aminopyridine in the presence of a base (e.g., triethylamine) .
-
Step 2: Purify the product via recrystallization from ethanol or dichloromethane .
Physicochemical Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume